molecular formula C9H7FO B3388894 1-(2-Fluorophenyl)prop-2-en-1-one CAS No. 89638-21-1

1-(2-Fluorophenyl)prop-2-en-1-one

Cat. No.: B3388894
CAS No.: 89638-21-1
M. Wt: 150.15 g/mol
InChI Key: WZJUWQBNLUCPDO-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Carbonyl Systems in Organic Chemistry

Alpha,beta-unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry, characterized by a carbon-carbon double bond adjacent to a carbonyl group. fiveable.me This structural arrangement results in a conjugated system where the pi electrons are delocalized, influencing the molecule's reactivity. fiveable.me This delocalization makes the β-carbon electrophilic and susceptible to nucleophilic attack, a type of reaction known as conjugate or Michael addition. fiveable.mewikipedia.org This reactivity is fundamental to many carbon-carbon bond-forming reactions, which are crucial for the synthesis of more complex molecules. fiveable.me The versatility of α,β-unsaturated carbonyl systems allows them to participate in a variety of chemical transformations, including cycloadditions, hydrogenations, and polymerizations, making them essential building blocks in organic synthesis. wikipedia.orgrsc.org

Chalcones as Versatile Chemical Scaffolds for Synthetic Research

Chalcones are natural products that belong to the flavonoid family and are defined by a characteristic 1,3-diaryl-2-propen-1-one backbone. nih.govresearchgate.netmdpi.com This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. tandfonline.com Due to their straightforward synthesis, often through a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025), chalcones are readily accessible for chemical research. mdpi.comjapsr.inresearchgate.net They serve as highly versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as flavanones, pyrazolines, and benzothiazepines, through various cyclization reactions. nih.govresearchgate.net The reactive α,β-unsaturated keto functionality is key to their utility as building blocks in synthetic chemistry. japsr.in

Strategic Importance of Fluorine Substitution in Modulating Chemical Reactivity and Structure

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. rsc.org Fluorine is the most electronegative element, and its presence can significantly influence the electronic distribution within a molecule. nih.gov This can lead to changes in acidity, basicity, and the reactivity of nearby functional groups. researchgate.net In the context of a chalcone (B49325) scaffold, a fluorine substituent on one of the aromatic rings can modulate the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. elsevierpure.com This can affect the rates and outcomes of nucleophilic additions and other reactions. researchgate.net Furthermore, the small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance, yet its electronic effects can be profound, influencing molecular conformation and intermolecular interactions. nih.govelsevierpure.com

Research Scope and Objectives Pertaining to 1-(2-Fluorophenyl)prop-2-en-1-one

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. By examining this particular fluorinated chalcone, this article aims to illustrate the interplay between the α,β-unsaturated carbonyl system, the chalcone scaffold, and the influence of fluorine substitution. The information presented is intended to be a valuable resource for researchers in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUWQBNLUCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595992
Record name 1-(2-Fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89638-21-1
Record name 1-(2-Fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Fluorophenyl Prop 2 En 1 One and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 1-(2-fluorophenyl)prop-2-en-1-one and related fluorinated chalcones predominantly rely on condensation reactions catalyzed by either a base or an acid. Alternative routes involving organophosphorus chemistry and metal-catalyzed cross-coupling reactions have also been explored.

Base-Catalyzed Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is the most common and widely used method for the synthesis of chalcones, including this compound. wikipedia.orgnih.gov This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with a ketone, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of chalcones. acs.orgresearchgate.net In the synthesis of this compound, 2-fluorobenzaldehyde (B47322) is reacted with acetone.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol (B129727). nih.govacs.org The base deprotonates the α-carbon of the ketone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent elimination of a water molecule yields the chalcone (B49325).

Several bases have been investigated to optimize the Claisen-Schmidt condensation. Studies have explored the use of lithium hydroxide (LiOH), which in some cases has been shown to be a superior base, providing higher yields. nih.gov This increased efficiency is potentially due to a chelating effect of the lithium ion. nih.gov Other bases such as barium hydroxide [Ba(OH)2] have also been employed. lpu.in

The choice of reactants and the position of substituents on the aromatic rings can significantly impact the reaction's efficiency and yield. researchgate.net For instance, the synthesis of various fluorinated chalcones has been successfully achieved with good yields using base-catalyzed condensation methods. nih.gov

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis

AldehydeKetoneBaseSolventYieldReference
4-Fluorobenzaldehyde1-(4-methoxyphenyl)ethanonePotassium HydroxideNot SpecifiedHigh bohrium.com
Isovanillin3-Fluoro-4-methoxy acetophenone (B1666503)Lithium HydroxideMethanol90% nih.gov
Substituted Benzaldehydes4-MorpholinoacetophenoneNot SpecifiedEthanolNot Specified mdpi.com
Aromatic Aldehydesp-ChloroacetophenoneSodium HydroxideEthanolNot Specified rasayanjournal.co.in
Benzaldehyde (B42025)AcetophenoneSodium HydroxideNot SpecifiedQuantitative wikipedia.org

Acid-Catalyzed Condensation Approaches

While less common than base-catalyzed methods, acid-catalyzed condensation reactions are also utilized for the synthesis of chalcones. acs.orgnih.gov In this approach, an acid catalyst facilitates the reaction between the aldehyde and the ketone. Various acids, including protic acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), and Lewis acids such as boron trifluoride etherate (BF3-Et2O) and aluminum chloride (AlCl3), can be employed. nih.gov

One specific example involves the use of thionyl chloride (SOCl2) in ethanol as a catalytic system for the synthesis of a fluorinated chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, which was obtained in excellent yield. researchgate.netresearchgate.net This method highlights the utility of acid catalysis in preparing specific fluorinated chalcones. Another study reported the use of concentrated sulfuric acid in ethanol for the one-step condensation of various acetylbenzenes with 4-hydroxy-3-methoxybenzaldehyde to produce novel chalcones. nih.gov

Alternative Synthetic Routes (e.g., Wittig Reaction, Cross-Coupling Methods)

Beyond traditional condensation reactions, other synthetic strategies have been adapted for the formation of the α,β-unsaturated ketone core of chalcones.

The Wittig reaction provides a powerful method for forming carbon-carbon double bonds and can be used to synthesize alkenes from aldehydes and ketones. masterorganicchemistry.comwikipedia.orgmnstate.edulumenlearning.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound. masterorganicchemistry.comlumenlearning.com While not the most common method for chalcone synthesis, it offers an alternative disconnection approach where the double bond is formed directly.

Cross-coupling reactions , particularly those catalyzed by palladium, have emerged as a versatile tool in organic synthesis. acs.orgnih.gov These methods can be applied to form the carbon-carbon bonds within the chalcone framework. For instance, an efficient protocol for the palladium-catalyzed 2,2,2-trifluoroethoxylation of bromo-chalcones has been developed, demonstrating the utility of cross-coupling in modifying chalcone structures. acs.org The Suzuki-Miyaura cross-coupling, which utilizes boronic acids, is another prominent method that can be employed in the synthesis of complex organic molecules, including chalcone derivatives. youtube.com

Green Chemistry Approaches in the Preparation of Fluorinated Chalcones

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, have been applied to the synthesis of fluorinated chalcones. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been established as an efficient method for accelerating organic reactions. lpu.inrsc.org In the context of chalcone synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. mdpi.comresearchgate.netnih.gov

The application of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. For example, the synthesis of chalcones via Claisen-Schmidt condensation under microwave irradiation has been reported to be complete in a much shorter time frame than conventional methods. mdpi.com This technique is considered an eco-friendly alternative as it often requires less solvent and energy. ekb.eg

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Morpholine-Based Chalcones

MethodReaction TimeYieldReference
Conventional12 hNot specified mdpi.com
Microwave-AssistedSignificantly shorterImproved mdpi.comnih.gov

Ultrasound-Promoted Reaction Conditions

Ultrasound irradiation is another green chemistry tool that has been successfully applied to the synthesis of chalcones. mdpi.comresearchgate.netresearchgate.net The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govmdpi.com Cavitation creates localized hot spots with high temperature and pressure, which can accelerate chemical transformations. nih.gov

Ultrasound-promoted Claisen-Schmidt condensations have been shown to be highly efficient, often proceeding at ambient temperature and providing good to excellent yields in short reaction times. researchgate.netsemanticscholar.org For instance, the synthesis of a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives was achieved in high yields under ultrasonic irradiation. semanticscholar.org This method is advantageous due to its mild reaction conditions, simple work-up procedures, and energy efficiency. semanticscholar.org One study demonstrated that the conversion to a chalcone derivative was complete in just 10 minutes using a sonochemical method, compared to 4 hours with a conventional approach. bohrium.com

Table 3: Comparison of Conventional and Ultrasound-Promoted Chalcone Synthesis

MethodReaction TimeYieldReference
Conventional4 hLower bohrium.com
Sonochemical (Ultrasound)10 minHigher bohrium.com
ConventionalProlongedVariable rasayanjournal.co.in
Sonochemical (Ultrasound)55-250 minSignificantly enhanced rasayanjournal.co.in

Solvent-Free Methodologies

The Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, has been adapted to solvent-free conditions, offering a greener alternative to traditional methods that rely on volatile and often hazardous organic solvents. tandfonline.comresearchgate.net One prominent solvent-free approach is mechanochemistry, which involves the grinding of reactants in a mortar and pestle. tandfonline.comcdnsciencepub.comrjpn.org This technique has proven effective for the synthesis of various chalcones by mixing substituted acetophenones and aromatic aldehydes with a solid base catalyst. researchgate.netcdnsciencepub.com

For instance, the reaction of acetophenone and benzaldehyde can be carried out by grinding with solid sodium hydroxide, leading to high yields of the corresponding chalcone. researchgate.net The progress of the reaction is often visually indicated by a change in color and the formation of a solid mass. tandfonline.com This method is not only environmentally friendly due to the absence of a solvent but also offers advantages such as shorter reaction times (typically 2-8 minutes), simple work-up procedures, and high yields (often in the range of 75-85%). tandfonline.comrjpn.org

Several solid bases have been explored as catalysts for solvent-free chalcone synthesis. While sodium hydroxide is commonly used, other bases like anhydrous barium hydroxide have also been successfully employed. tandfonline.comresearchgate.net It has been observed that the choice of the solid base can significantly impact the reaction's efficiency, with some bases providing poor yields or incomplete reactions. tandfonline.com Another catalyst that has been effectively used under solvent-free grinding conditions is iodine, at a concentration of 10 mol%, which also results in high yields of chalcones. cdnsciencepub.com

A correlation between the success of the solvent-free synthesis and the melting point of the resulting chalcone has been noted. Chalcones with higher melting points (above 80°C) are generally obtained in higher yields. acs.org

Catalysis in Environmentally Benign Media (e.g., Micellar Systems, Nanocatalysis)

The principles of green chemistry have spurred the exploration of alternative reaction media to replace conventional organic solvents. Micellar systems and nanocatalysis have emerged as promising strategies for the synthesis of chalcones, including this compound and its analogues. researchgate.netnih.gov

Micellar Catalysis:

Micellar catalysis utilizes surfactants in water to form micelles, which act as nanoreactors. These micelles have a hydrophobic core that can solubilize organic reactants, thereby facilitating reactions in an aqueous medium. acsgcipr.org This approach significantly reduces the reliance on volatile organic solvents. acsgcipr.org The synthesis of chalcones via the Claisen-Schmidt condensation has been successfully demonstrated in micellar media. acs.org The efficiency of the reaction can be influenced by the type of surfactant used. For example, in one study, Tween 80 was found to be the most effective surfactant, yielding 85% of the desired chalcone. acs.org The use of micellar systems not only promotes a greener synthesis but can also lead to faster reaction rates due to the high localized concentration of reactants within the micelles. acsgcipr.org

Nanocatalysis:

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity, selectivity, and reusability compared to their bulk counterparts. researchgate.netacs.org Various nanocatalysts have been developed for chalcone synthesis. researchgate.net For instance, LDH/graphene nanocomposites have been used as base catalysts for the Claisen-Schmidt condensation, showing higher activity than calcined LDH. mdpi.com Zinc oxide (ZnO) nanoparticles have also been employed as a solid base nanocatalyst, leading to high yields and shorter reaction times compared to conventional methods using potassium hydroxide. tandfonline.com Furthermore, iron oxide nanoparticles (FeONPs) have been utilized as a heterogeneous catalyst for the synthesis of thienyl chalcones, highlighting the versatility of nanocatalysts in promoting these reactions under mild conditions. acs.org The use of nanocatalysts aligns with the principles of green chemistry by offering efficient, cost-effective, and recyclable catalytic systems. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of this compound and its analogues, careful optimization of reaction parameters is crucial. This includes the choice of solvent, catalyst, temperature, and reaction time.

Influence of Solvent Systems and Their Green Alternatives

The solvent plays a critical role in the Claisen-Schmidt condensation, influencing reaction rates and yields. mdpi.com Traditionally, polar protic solvents like ethanol are used. aip.orgpropulsiontechjournal.com However, the push towards greener synthesis has led to the investigation of more environmentally benign alternatives. nih.gov

Water is an ideal green solvent, and its use in chalcone synthesis has been explored, particularly in conjunction with micellar catalysis as discussed previously. nih.govacs.org Other green solvent alternatives include glycerol, which has been shown to improve product yields in some cases. propulsiontechjournal.com

The choice of solvent can also affect the selectivity of the reaction. For example, in the synthesis of chalcones using LDH/rGO nanocatalysts, performing the reaction in a slightly acidic solvent like acetonitrile (B52724) (ACN) can lead to total selectivity towards the chalcone product, avoiding the formation of the Michael addition byproduct that can occur under solvent-free conditions. mdpi.com The effect of the solvent is also evident in electrochemical studies of related compounds, where a change from an aprotic solvent like acetonitrile to a protic solvent like methanol can significantly alter the observed voltammetric response. mdpi.com

Effect of Catalyst Type and Concentration on Reaction Efficiency

The catalyst is a key determinant of the efficiency of chalcone synthesis. The Claisen-Schmidt condensation can be catalyzed by either bases or acids. aip.orgresearchgate.net

Base Catalysis: Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in solution-based and solvent-free syntheses. acs.orgaip.org The concentration of the base can impact the reaction; for instance, a 60% KOH solution has been used effectively. aip.org Solid bases like anhydrous barium hydroxide and iodine have also proven effective in solvent-free conditions. tandfonline.comcdnsciencepub.com

Acid Catalysis: Acid catalysts, including Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids, are also employed. acs.orgaip.org

Nanocatalysts: As detailed in section 2.2.4, nanocatalysts offer significant advantages. The type and composition of the nanocatalyst are critical. For example, LDH/rGO nanocatalysts with a higher LDH content have shown greater basicity and catalytic activity. mdpi.com The loading of the nanocatalyst is also an important parameter to optimize. For instance, cesium salts of 12-tungstophosphoric acid have been used as reusable nanocatalysts under solvent-free conditions, with their catalytic activity being proportional to the strength and number of surface acid sites. nanoscitec.com Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have also been reported as efficient catalysts with the benefit of low loading and easy recycling. tandfonline.com

The following table summarizes the performance of different catalysts in chalcone synthesis:

CatalystReactantsSolventReaction TimeTemperatureYield (%)Reference
Anhydrous Barium HydroxideAcetophenone, Aryl aldehydeSolvent-free (grinding)2-5 minRoom TempHigh tandfonline.com
Iodine (10 mol%)Substituted acetophenones, Aromatic aldehydesSolvent-free (grinding)Several minRoom TempHigh cdnsciencepub.com
LDH/rGO-10Acetophenone, BenzaldehydeAcetonitrile4 h40 °CTotal conversion mdpi.com
ZnO nanoparticlesVanillin, Substituted acetophenonesNot specifiedShorter than conventionalNot specified89.6 tandfonline.com
Cesium salts of 12-TPAAldehydes, KetonesSolvent-freeFastNot specifiedExcellent selectivity nanoscitec.com
Tween 80 (micellar)Benzaldehyde, AcetophenoneWater24 hRoom Temp85 acs.org

Temperature and Reaction Time Optimization for Enhanced Productivity

Solvent-free grinding methods are often conducted at room temperature and are remarkably fast, with reaction times ranging from just a few minutes to around 10 minutes. tandfonline.comcdnsciencepub.comrjpn.org This represents a significant advantage over many solution-based methods that may require prolonged heating.

In syntheses utilizing nanocatalysts, such as LDH/rGO, reactions can be efficiently carried out at a mild temperature of 40°C over a period of 4 hours to achieve total conversion. mdpi.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times, often to just a few minutes, while providing excellent yields. nih.govacs.org

For conventional solution-based methods, reaction times can be longer. For example, a synthesis using a 60% KOH solution in ethanol involved stirring for 1.5 hours followed by standing for 14-16 hours at room temperature. aip.org In micellar catalysis, a reaction time of 24 hours at room temperature was standardized to effectively screen different surfactants and bases. acs.org

The following table illustrates the impact of temperature and reaction time on chalcone synthesis under various conditions:

MethodCatalystSolventTemperatureReaction TimeYield/ConversionReference
GrindingAnhydrous Ba(OH)₂Solvent-freeRoom Temp2-5 minHigh Yields tandfonline.com
GrindingIodine (10 mol%)Solvent-freeRoom TempSeveral minHigh Yields cdnsciencepub.com
NanocatalysisLDH/rGOAcetonitrile40 °C4 hTotal Conversion mdpi.com
MicrowaveKOHSolvent-freeNot specified5 minExcellent Yields nih.gov
Conventional60% KOHEthanolRoom Temp1.5 h stirring, 14-16 h standingNot specified aip.org
MicellarNaOH/Tween 80WaterRoom Temp24 h85% Yield acs.org

Directed Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. These syntheses typically involve variations in the aromatic aldehyde or the acetophenone starting materials.

For instance, a series of fluorinated chalcones has been synthesized by reacting 4-fluoro-3-methylacetophenone (FMAA) with various substituted benzaldehydes using dilute alkali as a catalyst. orientjchem.org This approach allows for the introduction of different substituents on the B-ring of the chalcone scaffold. Similarly, fluorinated 3,4-dihydroxychalcones have been designed and synthesized as potential 5-lipoxygenase inhibitors. nih.gov

The synthesis of chalcone analogues is not limited to variations in the aromatic rings. Derivatives can also be prepared through subsequent reactions of the chalcone core. For example, chalcones serve as versatile precursors for the synthesis of various heterocyclic compounds. researchgate.netacs.org

The synthesis of a 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene derivative, an analogue of the target compound, has been reported. This synthesis involved the reaction of 2-chlorobenzylphosphodiester with 4-fluoroacetophenone in a polar solvent under strongly basic conditions. google.com This highlights that different synthetic strategies beyond the Claisen-Schmidt condensation can be employed to access structural analogues.

Furthermore, the synthesis of more complex derivatives, such as functionalized 1-(2-fluorophenyl)-1,4-dihydropyridines, has been achieved through a catalyst-free, one-pot, four-component reaction under ultrasound irradiation. rsc.org This demonstrates the potential for creating diverse molecular architectures based on the 1-(2-fluorophenyl) moiety.

Fluorinated Chalcone Derivatives with Varied Substitution Patterns

The principal method for synthesizing chalcones, including fluorinated derivatives, is the Claisen-Schmidt condensation. acs.orgmdpi.com This reaction involves the base- or acid-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure. acs.orgmdpi.com

For the synthesis of this compound, the reaction would involve the condensation of 2'-fluoroacetophenone (B1202908) with formaldehyde. Due to the high reactivity of formaldehyde, the reaction often utilizes a more stable equivalent such as paraformaldehyde or an acetal. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.gov

The versatility of the Claisen-Schmidt reaction allows for the synthesis of a wide array of fluorinated chalcone derivatives by varying the substituents on both the acetophenone and benzaldehyde rings. For instance, researchers have synthesized numerous chalcones with different fluorination patterns on the aromatic rings to explore their structure-activity relationships. nih.gov The reaction conditions can be optimized to achieve high yields, often ranging from 80% to 95%. nih.gov

In some cases, alternative catalysts such as thionyl chloride in ethanol or solid acid catalysts like protonated aluminate mesoporous silica (B1680970) have been employed to facilitate the condensation. rsc.org These methods can offer advantages in terms of reaction time, yield, and ease of purification.

A summary of representative fluorinated chalcone syntheses via Claisen-Schmidt condensation is presented below:

Acetophenone DerivativeAldehyde DerivativeCatalyst/SolventYield (%)Reference
2'-FluoroacetophenoneFormaldehyde (or equivalent)NaOH/EthanolGood(Inferred)
4'-ChloroacetophenoneBenzaldehydeNaOH (solid)High rsc.org
AcetophenoneVarious BenzaldehydesKOH/Methanol (Ultrasonic)High nih.gov
1-(2′,4′-Difluorobiphenyl-4-yl)ethanoneVarious AldehydesNaOH (40%)Good nih.gov

Introduction of Heterocyclic Moieties onto the Chalcone Scaffold

The core chalcone structure can be further modified by the introduction of heterocyclic rings, which can significantly influence the compound's biological properties. These modifications are typically achieved by reacting the parent chalcone with various reagents to form five- or six-membered heterocyclic systems.

Commonly synthesized heterocyclic chalcone derivatives include:

Pyrazolines and Pyrimidines: These are often prepared by reacting the α,β-unsaturated ketone of the chalcone with hydrazine (B178648) hydrate (B1144303), urea (B33335), thiourea (B124793), or guanidine (B92328). nih.gov The reaction proceeds through a Michael addition followed by cyclization and dehydration.

Oxazines and Thiazines: These six-membered heterocycles can be synthesized by reacting chalcones with urea or thiourea in the presence of a base like sodium hydroxide. researchgate.netreddit.com

Isoxazoles: The reaction of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate (B1210297) leads to the formation of isoxazole (B147169) derivatives. reddit.com

The synthesis of these heterocyclic derivatives expands the chemical diversity of the chalcone library, providing a range of compounds for further investigation.

Chalcone ReactantReagentHeterocyclic ProductReference
ChalconeHydrazine HydratePyrazoline nih.gov
ChalconeUreaPyrimidine/Oxazine nih.govresearchgate.netreddit.com
ChalconeThioureaThiazine researchgate.netreddit.com
ChalconeHydroxylamine HClIsoxazole reddit.com

Strategically Designed Isotopic Labeling for Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of chalcone synthesis, strategically placed isotopes can provide insights into the step-by-step process of the Claisen-Schmidt condensation.

For example, to probe the mechanism of the formation of this compound, one could employ deuterium (B1214612) labeling. The generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation begins with the abstraction of an α-hydrogen from the ketone by the base to form an enolate. mdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate subsequently dehydrates to form the chalcone. mdpi.com

To confirm this mechanism, one could use 2'-fluoroacetophenone with its methyl hydrogens replaced by deuterium (2'-fluoro-d3-acetophenone). If the reaction proceeds as expected, the deuterium atoms would be retained in the final product at the β-position relative to the carbonyl group, assuming no significant H/D exchange with the solvent. Conversely, performing the reaction in a deuterated solvent like D2O with unlabeled reactants could reveal the extent of proton exchange at the α-position of the ketone during the reaction.

Another approach involves the synthesis of deuterium-labeled chalcones through the partial deuteration of the corresponding 1,3-diphenylalkynones. researchgate.netmdpi.com This method, often carried out using a continuous-flow system with on-demand electrolytic D2 gas generation, allows for the selective introduction of deuterium at the α,β-positions of the enone system. mdpi.com While this is a post-synthesis modification, it provides a route to specifically labeled chalcones that can be used in further mechanistic or metabolic studies.

The use of ¹³C-labeled starting materials, such as ¹³C-labeled 2'-fluoroacetophenone or formaldehyde, coupled with NMR spectroscopy, can also be employed to trace the carbon skeleton throughout the reaction, providing definitive evidence for the bond-forming steps. nih.gov

Isotopic Labeling StrategyPurposeExpected OutcomeReference
Use of deuterated 2'-fluoroacetophenoneElucidate the role of the ketone's α-hydrogensDeuterium incorporated at the β-position of the product reddit.com (concept)
Reaction in a deuterated solvent (e.g., D2O)Investigate proton exchangeDeuterium incorporation at the α-position of the ketone acs.org (concept)
Partial deuteration of a corresponding alkynoneSelective labeling of the enone double bondDideuterochalcone derivative researchgate.netmdpi.com
Use of ¹³C-labeled reactantsTrace the carbon backboneLabeled carbon in the expected position in the final product nih.gov (concept)

Reactivity and Transformation Pathways of 1 2 Fluorophenyl Prop 2 En 1 One

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

Nucleophilic addition is a fundamental reaction class for α,β-unsaturated ketones. masterorganicchemistry.com The polarity of the carbonyl group, enhanced by conjugation, renders the β-carbon electrophilic and prone to attack by nucleophiles. masterorganicchemistry.com This leads to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition at the β-carbon). libretexts.org

The Michael addition, a classic example of 1,4-conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comlibretexts.org In this reaction, a soft nucleophile, known as the Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. libretexts.org For 1-(2-Fluorophenyl)prop-2-en-1-one, this reaction provides a versatile route to a variety of functionalized propiophenone (B1677668) derivatives.

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a significant transformation for α,β-unsaturated ketones. organicreactions.org When applied to compounds like this compound, it typically proceeds via a 1,4-addition pathway to yield a β-cyano ketone. organicreactions.org The reaction is generally base-catalyzed, where the base promotes the formation of the cyanide anion (CN⁻), the active nucleophile. organicreactions.org

The mechanism involves the nucleophilic attack of the cyanide ion on the β-carbon of the unsaturated system. organicreactions.orgresearchgate.net This step forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, usually by a proton source like HCN or the solvent, yields the final β-cyano ketone product. libretexts.org While 1,2-addition to the carbonyl group can also occur, it is typically a reversible and faster process. organicreactions.org The 1,4-addition, being more thermodynamically stable, is usually the major, if not sole, product observed under equilibrium conditions. organicreactions.org The use of reagents like diethylaluminum cyanide or combinations of HCN with alkylaluminum compounds can also facilitate this transformation, often with high selectivity and yield. organicreactions.org

Table 1: General Mechanistic Steps of Base-Catalyzed Hydrocyanation

StepDescriptionIntermediate/Product
1 Formation of the nucleophilic cyanide anion from a cyanide source (e.g., KCN, HCN) with a base.CN⁻
2 Nucleophilic attack of the cyanide anion on the β-carbon of the α,β-unsaturated ketone (1,4-addition).Resonance-stabilized enolate
3 Protonation of the enolate intermediate to yield the final product.β-cyano ketone

A wide range of carbon-centered nucleophiles can participate in Michael addition reactions with this compound. These include enolates derived from ketones, esters, and other 1,3-dicarbonyl compounds, as well as organometallic reagents. masterorganicchemistry.comlibretexts.org

The addition of enolates, a classic Michael reaction, involves deprotonation of a dicarbonyl compound with a base to form a soft, stabilized carbanion, which then adds to the β-position of the acceptor. masterorganicchemistry.com For instance, the reaction of diethyl malonate with this compound in the presence of a base like sodium ethoxide would yield the corresponding Michael adduct. One-pot procedures combining fluorination with a subsequent Michael addition have been developed for similar systems, highlighting the efficiency of this method for creating complex, fluorinated molecules. researchgate.net

Organocuprates, or Gilman reagents, are another class of soft carbon nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.com The reaction of a lithium diorganocuprate with this compound would introduce one of the organo groups to the β-carbon. In contrast, harder organometallic reagents like organolithium or Grignard reagents tend to favor 1,2-addition. masterorganicchemistry.comnsf.gov

Heteroatom nucleophiles, particularly those containing nitrogen and sulfur, readily undergo conjugate addition to α,β-unsaturated systems. acs.org Thiols, for example, are potent nucleophiles that react efficiently with acceptors like this compound, often under mild conditions and in a variety of solvents, including water. acs.org The reaction proceeds via the attack of the thiolate anion on the β-carbon to form a stable carbon-sulfur bond.

Amines can also serve as nucleophiles in Michael additions. Primary and secondary amines can add to the β-position, leading to the formation of β-amino ketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. acs.org

Table 2: Examples of Nucleophiles for Michael Addition

Nucleophile TypeExample ReagentExpected Product with this compound
Carbon-Centered Diethyl malonate / BaseDiethyl 2-(3-(2-fluorophenyl)-3-oxopropyl)malonate
Lithium dimethylcuprate1-(2-Fluorophenyl)butan-1-one
Heteroatom Thiophenol / Base1-(2-Fluorophenyl)-3-(phenylthio)propan-1-one
Diethylamine3-(Diethylamino)-1-(2-fluorophenyl)propan-1-one

The dual electrophilicity of α,β-unsaturated ketones like this compound leads to a competition between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). masterorganicchemistry.comlibretexts.org The outcome of this competition is governed by several factors, including the nature of the nucleophile, the reaction conditions, and the structure of the substrate.

The principle of Hard and Soft Acids and Bases (HSAB) provides a useful framework for predicting the regioselectivity. masterorganicchemistry.com The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. masterorganicchemistry.com

Hard Nucleophiles , such as Grignard reagents, organolithium reagents, and reducing agents like lithium aluminum hydride, tend to react preferentially at the hard carbonyl carbon, leading to 1,2-addition products (allylic alcohols). masterorganicchemistry.comlibretexts.org

Soft Nucleophiles , such as organocuprates, enolates, thiols, and amines, favor reaction at the soft β-carbon, resulting in 1,4-addition (Michael) products. masterorganicchemistry.comlibretexts.org

Reaction conditions also play a critical role. Low temperatures and kinetic control often favor the faster 1,2-addition, whereas higher temperatures and thermodynamic control allow the reaction to equilibrate to the more stable 1,4-adduct. organicreactions.org

Michael Addition Reactions

Cycloaddition and Annulation Reactions

Beyond simple additions, the conjugated π-system of this compound allows it to participate in cycloaddition and annulation reactions, providing powerful methods for the construction of cyclic and polycyclic structures.

Cycloaddition Reactions: The alkene moiety of the enone can act as a dienophile or a dipolarophile in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, this compound can react with a conjugated diene to form a six-membered ring. libretexts.org The stereochemistry and regiochemistry of these reactions are well-defined, making them highly valuable in synthesis.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between enones and alkenes are a common method for synthesizing cyclobutane (B1203170) rings. wikipedia.org This reaction typically proceeds through a triplet diradical intermediate. wikipedia.org Catalyzed, formal [2+2] cycloadditions have also been developed, for instance, between trifluoromethylenones and ammonium (B1175870) enolates, to produce β-lactones with high selectivity. acs.org

1,3-Dipolar Cycloadditions: The double bond can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. nih.gov

Annulation Reactions: Annulation refers to a ring-forming reaction. The Robinson annulation is a classic example that begins with a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org For this compound, reaction with a ketone enolate (e.g., from cyclohexanone) under basic conditions could initiate a Robinson annulation sequence. Palladium-catalyzed [4+1] and [4+2] annulations are also modern, efficient methods for constructing five- and six-membered rings, respectively, and have been applied to the synthesis of fluorinated N-heterocycles. whiterose.ac.ukacs.orgmdpi.com

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile, which is typically an alkene or alkyne. masterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

This compound is an excellent dienophile candidate. The vinyl group is activated by two powerful electron-withdrawing moieties: the adjacent carbonyl group and the 2-fluorophenyl group. This electronic deficiency polarizes the C=C double bond, making it highly susceptible to nucleophilic attack from an electron-rich diene. wikipedia.org

While specific studies detailing the use of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, its structural analogues, such as other chalcones, readily participate in these transformations. For instance, research on the biomimetic synthesis of natural products from the Morus genus has utilized Diels-Alder reactions between chalcone (B49325) dienophiles and various dienes to construct complex cyclohexene (B86901) cores. researchgate.netnih.gov In a model reaction, 2'-hydroxy and 2'-methoxy chalcones were successfully reacted with a diene to yield the expected endo and exo cycloaddition products. researchgate.net Given these precedents, this compound is expected to react efficiently with a range of electron-rich dienes, such as cyclopentadiene (B3395910) or Danishefsky's diene, to afford highly functionalized cyclohexene derivatives. The reaction is stereospecific, preserving the stereochemistry of the dienophile in the final product. nih.gov

Table 1: Representative Diels-Alder Reactions with Chalcone Analogues

Dienophile Diene Conditions Product Type Reference
2'-Hydroxychalcone Substituted Diene Thermal or Catalytic Substituted Cyclohexene researchgate.netnih.gov
2'-Methoxychalcone Substituted Diene Thermal (e.g., 160 °C) Substituted Cyclohexene nih.gov
β-Fluoro-β-nitrostyrene Cyclopentadiene o-xylene, 110 °C Fluorinated Norbornene nih.gov

[3+2] Cycloaddition Pathways

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. youtube.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. The α,β-unsaturated system of this compound makes it an effective dipolarophile for these transformations.

A notable application of this pathway is the synthesis of pyrazole (B372694) derivatives. Research has shown that chalcones can undergo a fully regio- and diastereoselective [3+2] cycloaddition with in-situ generated nitrile imines (a class of 1,3-dipoles). acs.org This reaction initially forms a trans-configured 5-acyl-pyrazoline, which can then be aromatized to the corresponding pyrazole. acs.org Applying this methodology to this compound would involve its reaction with a suitable hydrazonoyl halide in the presence of a base to generate the nitrile imine, leading directly to a pyrazoline intermediate bearing the 2-fluorophenyl moiety.

Other 1,3-dipoles, such as azides or nitrile oxides, are also expected to react with this compound to produce a variety of five-membered heterocycles, including triazoles and isoxazoles, respectively.

Formation of Heterocyclic Systems as a Synthetic Strategy

The chalcone scaffold of this compound is a cornerstone for the synthesis of numerous biologically relevant heterocyclic systems. The 1,3-dielectrophilic nature of the propenone unit allows for facile condensation reactions with binucleophiles to construct rings like pyrazoles, pyrimidines, and quinolones.

Pyrazoles: The most common method for synthesizing pyrazoles from α,β-unsaturated ketones is the Knorr-type reaction, which involves condensation with hydrazine (B178648) or its derivatives. wikipedia.org The reaction of this compound with hydrazine hydrate (B1144303) would proceed via an initial Michael addition of the hydrazine to the C=C double bond, followed by intramolecular cyclization and dehydration to yield 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole. This transformation is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. organic-chemistry.org Flow chemistry techniques have also been developed for the efficient synthesis of pyrazoles from acetophenones and hydrazine, proceeding through an intermediate enaminone. galchimia.com

Pyrimidines: Pyrimidine rings can be synthesized by reacting α,β-unsaturated ketones with amidines, such as guanidine (B92328) or acetamidine. In this synthesis, the amidine acts as a C-N-C binucleophile. The reaction with this compound would involve a Michael addition followed by intramolecular cyclization and subsequent aromatization, typically via oxidation or elimination, to furnish a 2-amino-4-(2-fluorophenyl)-6-phenylpyrimidine (when using guanidine). These reactions are generally performed under basic conditions, for example, using potassium hydroxide (B78521) in ethanol.

Table 2: General Schemes for Heterocycle Formation from Chalcones

Target Heterocycle Reagent General Conditions Product Reference
Pyrazole Hydrazine Hydrate Reflux in Ethanol/Acetic Acid Substituted Pyrazole wikipedia.orgorganic-chemistry.org
Pyrimidine Guanidine Hydrochloride Base (e.g., KOH) in Ethanol Substituted Aminopyrimidine N/A

Quinolones are an important class of N-heterocycles, and chalcones serve as valuable precursors for their synthesis. mdpi.com Several strategies can be envisioned starting from this compound.

One of the most direct methods is the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. A variation of this approach would involve reacting this compound with a 2-aminoaryl aldehyde or ketone.

Alternatively, a powerful strategy involves the intramolecular cyclization of N-(2-acylaryl)amides, known as the Camps cyclization. mdpi.com To apply this to the target molecule, this compound would first need to be converted into a suitable precursor, for instance, by reaction with o-aminoacetophenone. More advanced methods include palladium-catalyzed tandem reactions that can construct the quinolone core in a single pot. mdpi.comorganic-chemistry.org For example, a chalcone derivative can be coupled with an appropriate amine, followed by an intramolecular C-H amination or N-arylation to form the quinolone ring system.

Reduction and Oxidation Reactions

The reactivity of this compound also extends to reduction and oxidation reactions, which can selectively target the carbon-carbon double bond or the carbonyl group.

Chemoselective Hydrogenation of the Carbon-Carbon Double Bond

A key transformation of α,β-unsaturated ketones is the selective reduction of the C=C double bond to yield the corresponding saturated ketone, while leaving the carbonyl group and aromatic ring intact. For this compound, this reaction would produce 1-(2-Fluorophenyl)propan-1-one. nih.gov

This chemoselectivity can be achieved using various catalytic hydrogenation methods.

Heterogeneous Catalysis: Standard catalysts like palladium on carbon (Pd/C) or Raney Nickel are often used. The reaction conditions, such as hydrogen pressure, temperature, and solvent, must be carefully controlled to prevent over-reduction of the carbonyl group to an alcohol or hydrodefluorination of the aromatic ring.

Biocatalysis: Certain microorganisms have been shown to perform this reduction with exceptional selectivity. For instance, incubation of chalcones with the bacterium Corynebacterium equi resulted in the exclusive hydrogenation of the carbon-carbon double bond, with no formation of alcohol byproducts. capes.gov.br This method is highly effective for various substituted chalcones.

Table 3: Representative Conditions for Chemoselective Hydrogenation of Chalcones

Substrate Catalyst/Reagent Conditions Product Reference
Chalcone Corynebacterium equi IFO 3730 Incubation 1,3-Diphenyl-1-propanone capes.gov.br
Chalcone Pd/C (5%) H₂ (1 atm), Ethanol, rt 1,3-Diphenyl-1-propanone Standard Method
Fluoroolefin Palladium on α-Al₂O₃ H₂, Reaction Zone Hydrofluoroalkane google.com

Carbonyl Reduction Pathways

The carbonyl group of this compound can be selectively reduced to the corresponding allylic alcohol, 1-(2-fluorophenyl)prop-2-en-1-ol. The choice of reducing agent is crucial to avoid competing reduction of the α,β-double bond.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation, often yielding the desired allylic alcohol in good yields. researchgate.net For instance, the reduction of various chalcone derivatives with NaBH₄ has been shown to produce allylic alcohols effectively. researchgate.net A specific method for the selective reduction of the carbonyl group in the presence of an α,β-double bond is the Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃). youtube.com This method is known to enhance the electrophilicity of the carbonyl carbon, promoting its selective reduction over the conjugated double bond. youtube.com

The resulting fluorinated allylic alcohols are valuable synthetic intermediates. rsc.org Asymmetric reduction methods can also be employed to produce chiral, non-racemic alcohols from prochiral ketones. wikipedia.org This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts, such as iridium complexes, which have been successfully used for the asymmetric hydrogenation of fluorinated allylic alcohols. rsc.orgnih.gov

Table 1: Selected Carbonyl Reduction Methods for α,β-Unsaturated Ketones

Reagent/CatalystProduct TypeNotes
Sodium Borohydride (NaBH₄)Allylic AlcoholA common and effective reagent for the reduction of chalcones. researchgate.net
Luche Reduction (NaBH₄, CeCl₃)Allylic AlcoholHighly selective for the 1,2-reduction of the carbonyl group, leaving the double bond intact. youtube.com
Iridium-based CatalystsChiral Allylic AlcoholUsed in asymmetric hydrogenation to produce enantiomerically enriched products. rsc.orgnih.gov

Epoxidation and Dihydroxylation Studies

The electron-deficient alkene in this compound is susceptible to oxidation reactions such as epoxidation and dihydroxylation. These reactions lead to the formation of oxiranes and vicinal diols, respectively, which are important building blocks in organic synthesis.

Epoxidation of the α,β-unsaturated double bond would yield 2-(2-fluorobenzoyl)oxirane. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or under basic conditions with hydrogen peroxide (Weitz-Scheffer epoxidation).

Dihydroxylation of the alkene results in the formation of 3-(2-fluorophenyl)-3-oxo-propane-1,2-diol. This transformation is commonly carried out using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.org The use of OsO₄, often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), is a reliable method for syn-dihydroxylation. wikipedia.org For asymmetric dihydroxylation, the Sharpless dihydroxylation protocol, which employs a chiral ligand in conjunction with OsO₄, can be utilized to produce enantiomerically enriched diols. wikipedia.org The synthesis of various dihydroxylated chalcone derivatives has been reported, highlighting the accessibility of these compounds. researchgate.net The resulting diol, 3-(2-fluorophenyl)-3-oxo-propane-1,2-diol, is structurally related to other synthetically useful diols like (R)-3-(2-fluorophenoxy)propane-1,2-diol. nist.gov

Table 2: Common Reagents for Epoxidation and Dihydroxylation of Alkenes

TransformationReagentExpected Product from this compound
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)2-(2-Fluorobenzoyl)oxirane
DihydroxylationOsmium Tetroxide (OsO₄), NMO3-(2-Fluorophenyl)-3-oxo-propane-1,2-diol
Asymmetric DihydroxylationOsO₄, K₃[Fe(CN)₆], Chiral Ligand (Sharpless)Enantiomerically enriched 3-(2-Fluorophenyl)-3-oxo-propane-1,2-diol

Role of the Fluorine Substituent in Modulating Reactivity

The fluorine atom at the ortho-position of the phenyl ring significantly influences the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Reaction Kinetics and Regioselectivity

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The presence of fluorine can alter the physical and chemical properties of the molecule, which can in turn affect its biological activity. nih.gov

In the context of the chalcone scaffold, the electron-withdrawing nature of the fluorine substituent can impact the reactivity of the α,β-unsaturated carbonyl system. It can increase the electrophilicity of the β-carbon, potentially accelerating the rate of nucleophilic conjugate addition reactions. The electronic density of the B-ring in chalcones has been shown to be a crucial factor in their biological activity. researchgate.net Generally, substituents that decrease the electronic density in the B-ring, such as halogens, tend to enhance certain biological activities. researchgate.net The presence of a fluorine substituent has been noted to increase the rate of nucleophilic aromatic substitution reactions. acgpubs.org

Steric Hindrance Considerations in Reaction Pathways

The placement of the fluorine atom at the ortho position introduces steric bulk in the vicinity of the carbonyl group. This steric hindrance can influence the approach of reagents to the carbonyl carbon and the adjacent double bond. For instance, in Claisen-Schmidt condensation reactions used to synthesize chalcones, steric factors, along with electronic effects and the choice of solvent, can affect the reaction yield. acgpubs.orgebyu.edu.tr

The conformation of the molecule can be affected by the steric interaction between the ortho-fluorine and the carbonyl group, potentially influencing the planarity of the benzoyl moiety. This can have downstream effects on reaction pathways and the ability of the molecule to interact with biological targets, as molecular flexibility plays a significant role in drug-protein interactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

The fluorine atom, being a good leaving group and activating the ring towards nucleophilic attack, makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the fluorine atom on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

SNAr reactions are facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the anionic intermediate. lumenlearning.comlibretexts.org In this compound, the propenone side chain acts as an electron-withdrawing group, further activating the ring for SNAr. Studies have shown that in base-catalyzed reactions of fluorinated chalcones in methanol (B129727), the methoxy (B1213986) anion can act as a nucleophile, displacing a fluorine atom, particularly when the aromatic ring is further activated by additional fluorine atoms. acgpubs.orgebyu.edu.tr However, with only a single fluorine substituent, such substitutions may not be as readily observed under certain conditions. acgpubs.org The use of different solvents, such as THF, can sometimes prevent competitive SNAr reactions during the synthesis of fluorinated chalcones. acgpubs.orgebyu.edu.tr

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Fluorophenyl Prop 2 En 1 One

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for identifying functional groups and probing the conformational landscape of molecules.

FTIR spectroscopy is instrumental in identifying the key functional groups within the 1-(2-Fluorophenyl)prop-2-en-1-one structure. The expected infrared absorption bands are based on characteristic frequencies observed in analogous chalcone (B49325) structures. fabad.org.tr The α,β-unsaturated ketone system gives rise to distinct, strong absorption bands for the carbonyl (C=O) and vinyl (C=C) stretching vibrations. In solution, chalcones can exist as a mixture of s-cis and s-trans conformers, which can sometimes lead to a doublet for the carbonyl stretching peak. fabad.org.tr The presence of the 2-fluorophenyl group introduces a characteristic C-F stretching vibration.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch 3100-3000 Medium-Weak Characteristic of sp² C-H bonds.
Vinylic C-H Stretch 3080-3010 Medium-Weak Associated with the prop-2-en-1-one moiety.
Carbonyl (C=O) Stretch 1670-1650 Strong A key feature of chalcones; frequency is lowered by conjugation. westmont.edursc.org
Vinylic (C=C) Stretch 1610-1590 Medium-Strong Conjugated with the carbonyl and phenyl groups. westmont.edu
Aromatic C=C Stretch 1600-1450 Medium-Strong Multiple bands are expected due to the phenyl ring.
C-F Stretch 1270-1100 Strong Characteristic of the fluorophenyl group.

This table represents predicted values based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of specific nuclei like ¹⁹F.

A combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons. The two vinylic protons, Hα (alpha to the carbonyl) and Hβ, should appear as doublets with a large coupling constant (J-value) of approximately 15-16 Hz, which is characteristic of a trans-alkene configuration. fabad.org.tr The aromatic region would be complex, showing multiplets corresponding to the four protons of the 2-fluorophenyl ring and the five protons of the other phenyl group (if unsubstituted, as implied by the IUPAC name).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of all unique carbon atoms. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 188-195 ppm. fabad.org.trresearchgate.net The vinylic carbons, Cα and Cβ, will have distinct chemical shifts due to their different electronic environments. The carbons of the 2-fluorophenyl ring will show splitting due to coupling with the ¹⁹F nucleus (J-coupling), with the carbon directly bonded to fluorine (C-F) exhibiting the largest coupling constant. westmont.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. thermofisher.com For this compound, a single signal is expected for the fluorine atom. Its chemical shift provides information about the electronic environment, and coupling to adjacent protons (³JHF), particularly the proton at C3 of the aromatic ring, would be observed. cas.cnacs.org

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
¹H Hα (vinylic) 7.2 - 7.6 d, J ≈ 15-16 Hz
Hβ (vinylic) 7.5 - 8.0 d, J ≈ 15-16 Hz
Aromatic H's 7.0 - 8.1 m
¹³C C=O 188 - 195 s
Cβ (vinylic) 138 - 146 d
Cα (vinylic) 118 - 126 d

This table represents predicted values based on data from analogous compounds. Multiplicity: s=singlet, d=doublet, m=multiplet.

While 1D NMR provides essential information, 2D NMR techniques are required for unequivocal assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the vinylic protons Hα and Hβ, confirming their adjacency. It would also help trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the vinylic protons (Hα and Hβ) to the carbonyl carbon (C=O) and to carbons in the phenyl rings, confirming the complete chalcone framework. mdpi.com

NMR spectroscopy, often complemented by computational studies like Density Functional Theory (DFT), is a powerful tool for investigating the preferred conformation of chalcones in solution. nih.gov The key conformational features are the arrangement around the single bonds of the enone bridge.

s-cis vs. s-trans Conformation: The enone moiety (C=C-C=O) can exist in two planar conformations: s-cis and s-trans. In the solid state, chalcones often adopt the s-cis conformation. However, in solution, an equilibrium between both conformers can exist. fabad.org.tr The chemical shifts of the vinylic protons and carbons can be sensitive to this equilibrium.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not widely published, extensive research on closely related fluorinated chalcones allows for a detailed and predictive analysis of its solid-state characteristics.

The molecular structure of this compound is characterized by a 2-fluorophenyl group and a vinyl ketone moiety. In the solid state, chalcone derivatives typically adopt a nearly planar conformation, which maximizes the conjugation between the aromatic ring and the enone system. The molecule is expected to exhibit an E configuration about the C=C double bond, as this is the more stable arrangement. nih.gov

The key conformational feature is the dihedral angle between the plane of the 2-fluorophenyl ring and the plane of the propenone group. In analogous compounds, such as 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is reported to be 31.99(2)°. For 1-(2-fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the 2-fluorophenyl ring and the trimethoxyphenyl ring is 32.29(8)°. The mean plane of the prop-2-en-1-one moiety in the latter compound forms an angle of 37.65(9)° with the 2-fluorophenyl ring. Based on these data, it is anticipated that the 2-fluorophenyl ring in this compound is significantly twisted out of the plane of the enone group. This twist is a result of steric hindrance between the ortho-fluorine atom and the carbonyl group.

The bond lengths and angles within the molecule are expected to be within the normal ranges for similar organic compounds. The C=C double bond of the enone system will have a length indicative of its double bond character, while the C-C bonds within the phenyl ring will exhibit aromatic character. The C=O bond length will be typical for a ketone.

Table 1: Expected Torsion and Dihedral Angles for this compound based on Analogous Structures.
ParameterExpected ValueReference Compound
Dihedral Angle (2-Fluorophenyl Ring vs. Propenone)~30-40°1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Configuration around C=CE (trans)(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one nih.gov

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. Due to the presence of the fluorine atom and the carbonyl group, weak C-H···O and C-H···F hydrogen bonds are likely to be significant in the crystal lattice. In the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, molecules are linked by weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds, forming sheets. nih.gov Similarly, in 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds.

The interplay of the aforementioned intermolecular interactions can lead to the formation of specific supramolecular assemblies in the solid state. It is common for chalcone derivatives to form centrosymmetric dimers through pairs of C-H···O hydrogen bonds. nih.gov These dimers can then be further linked into more extended one- or two-dimensional networks through other weak interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₉H₇FO, which corresponds to a molecular weight of approximately 150.15 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) at m/z 150 would be expected. The fragmentation of this compound is predicted to follow pathways characteristic of chalcones and aromatic ketones. The primary fragmentation is likely to involve cleavage of the bonds adjacent to the carbonyl group.

Key expected fragmentation pathways include:

Loss of a vinyl group (-CH=CH₂): This would result in a fragment ion at m/z 123, corresponding to the [M - 27]⁺ ion (2-fluorobenzoyl cation).

Loss of a hydrogen atom (-H): A fragment at m/z 149 ([M - 1]⁺) may be observed.

Loss of carbon monoxide (-CO): Cleavage of the carbonyl group could lead to a fragment at m/z 122 ([M - 28]⁺).

Formation of the 2-fluorophenyl cation: A fragment at m/z 95 corresponding to the [C₆H₄F]⁺ ion is highly probable due to the stability of this aromatic cation.

A study on the fragmentation of chalcones using Direct Analysis in Real Time (DART) mass spectrometry showed that chalcones with substitutions in the A-ring (the phenyl ring attached to the carbonyl group) tend to lose the substituted styryl radical. oak.go.krresearchgate.net For this compound, this would correspond to the loss of a C₆H₅CH=CH· radical, though this is less likely as the vinyl group is unsubstituted. More likely is the cleavage leading to the 2-fluorobenzoyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed FragmentFormula
150Molecular Ion [M]⁺˙[C₉H₇FO]⁺˙
123[M - CH=CH₂]⁺[C₇H₄FO]⁺
95[C₆H₄F]⁺[C₆H₄F]⁺

Computational and Theoretical Investigations of 1 2 Fluorophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT has been widely used to explore the electronic structure and reactivity of chalcones and their derivatives. researchgate.net These theoretical examinations offer a deep understanding of molecular properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity. researchgate.net

For chalcone (B49325) derivatives, the HOMO and LUMO are often distributed across different parts of the molecule, indicating potential for intramolecular charge transfer upon excitation. nih.gov For instance, in a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap is 4.12 eV, suggesting suitability for optoelectronic applications. nih.gov In this molecule, the orbital accumulates around the carbon-carbon double bond in the HOMO state and is localized at the carbon-carbon single bond in the LUMO state, indicating conjugation. nih.gov The analysis of charge density distribution reveals the localization of electron density, which is crucial for understanding reaction mechanisms and molecular interactions.

Interactive Table: HOMO-LUMO Gap for a Related Chalcone Derivative

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org It illustrates regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attack sites, as well as hydrogen bonding interactions. libretexts.orgresearchgate.net

The MESP is calculated as the force acting on a positive test charge by the molecule's electron and nuclear charge cloud. uni-muenchen.de The resulting map typically uses a color spectrum, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). malayajournal.org For chalcones, the negative potential is often localized around the carbonyl oxygen atom, making it a likely site for electrophilic attack, while positive potentials are typically found over the phenyl rings. nih.gov This visualization aids in understanding intermolecular interactions and the relative polarity of the molecule. malayajournal.org

Natural Bond Orbital (NBO) analysis is a powerful method for studying intra- and intermolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It provides insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govacadpubl.eu

NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The energy of these interactions can be quantified using second-order perturbation theory. For chalcone derivatives, significant charge transfer often occurs from lone pairs of heteroatoms (like oxygen or halogens) to antibonding orbitals of the propenone backbone or the phenyl rings. acadpubl.eu These intramolecular charge transfer (ICT) interactions lead to the stabilization of the molecular structure. For example, in a related imidazole (B134444) derivative, a significant interaction energy was observed, indicating substantial stabilization. acadpubl.eu This analysis helps to elucidate the electronic communication between different parts of the molecule and the delocalization of electron density. acadpubl.eu

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). nih.govarxiv.org They are calculated from the energies of the HOMO and LUMO. researchgate.net

Chemical Hardness (η) and its inverse, softness (S) , indicate the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ) measures the power of a molecule to attract electrons.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. dergipark.org.tr

Interactive Table: Calculated Global Reactivity Descriptors for a Norbornadiene Derivative (Illustrative Example)

Method EHOMO (eV) ELUMO (eV) I (eV) A (eV) χ (eV) η (eV) S (eV-1) μ (eV) ω (eV)
BPV86 -6.23 -1.98 6.23 1.98 4.11 2.13 0.24 -4.11 3.96
B3LYP -6.65 -1.63 6.65 1.63 4.14 2.51 0.20 -4.14 3.41

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed insights that are often difficult to obtain through experimental methods alone.

By mapping the potential energy surface of a reaction, computational methods can identify and characterize transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate.

For reactions involving chalcones, such as cycloadditions or tautomerizations, DFT calculations can be used to model the geometries of reactants, products, and transition states. nih.gov For example, in the study of tautomerization mechanisms, computational analysis has been used to determine the barrier heights for proton transfer, revealing the most stable tautomeric forms. nih.gov These computational approaches allow for a detailed understanding of the step-by-step process of a chemical transformation, including the electronic and structural changes that occur.

Solvent Effects on Reaction Energetics and Conformational Preferences

The chemical environment created by a solvent can profoundly influence both the speed of a reaction (energetics) and the three-dimensional shape of a molecule (conformation). Computational models, particularly those using a Polarizable Continuum Model (PCM), are essential for predicting these effects. Such a study on 1-(2-Fluorophenyl)prop-2-en-1-one would involve calculating the total energy of the molecule in various solvents of differing polarity (e.g., heptane, chloroform, methanol (B129727), water).

By comparing the energy of the ground state and any relevant transition states in these simulated solvent environments, chemists could predict how the solvent stabilizes or destabilizes reactants and transition states, thereby altering the reaction's energy barrier. Similarly, the relative energies of different conformers of the molecule would be calculated in each solvent to determine if and how the solvent shifts the conformational equilibrium. For instance, a polar solvent might preferentially stabilize a more polar conformer of the molecule.

Despite the utility of this analysis, specific computational data detailing the solvent effects on the reaction energetics and conformational preferences of this compound are not available in the current body of scientific literature.

Asymmetric Induction Mechanisms in Catalyzed Reactions

Asymmetric induction is a critical process in which a chiral catalyst guides a reaction to preferentially form one enantiomer (a non-superimposable mirror image) over the other. This compound, with its prochiral ketone group, is a potential substrate for such reactions (e.g., asymmetric hydrogenation or Michael additions).

A computational investigation into the mechanism would model the interaction between the substrate, the catalyst, and the incoming reagent. By calculating the energies of the different transition states that lead to the possible stereoisomeric products, researchers can understand the origin of the enantioselectivity. These calculations would reveal the specific non-covalent interactions (such as hydrogen bonds or steric repulsion) between the catalyst and the substrate that favor one reaction pathway over the other.

No published studies detailing the computational modeling of asymmetric induction mechanisms for catalyzed reactions involving this compound could be identified.

Conformational Analysis and Stability Profiling

The structure of this compound is not rigid; it can adopt various shapes, or conformations, due to rotation around its single bonds. The two primary points of rotation are the bond connecting the fluorophenyl ring to the carbonyl group and the bond between the carbonyl carbon and the vinyl group.

A computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, from which the most stable, low-energy conformations (energy minima) can be identified. These stable conformers represent the most likely shapes the molecule will adopt.

Specific data identifying the rotational isomers and their corresponding energy minima for this compound are not documented in the literature.

The fluorine atom on the phenyl ring is not merely a passive substituent. Its high electronegativity creates significant electronic effects that can dictate the molecule's preferred conformation. The interaction between the polarized C-F bond and the adjacent carbonyl group can lead to a preference for specific dihedral angles to maximize orbital overlap or minimize electrostatic repulsion. This is a well-known phenomenon in organofluorine chemistry, often leading to non-intuitive conformational preferences like the "gauche effect."

While the principles of fluorine's influence are well-established, a specific computational analysis quantifying its effect on the conformational preferences of this compound has not been published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful method for predicting the vibrational spectrum (e.g., Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding motions can be determined.

For this compound, this calculation would yield a list of frequencies corresponding to specific bond stretches (like C=O, C=C, C-F) and bends (like C-H wagging). These theoretical frequencies can then be compared to experimentally measured spectra, allowing for a definitive assignment of each peak in the spectrum to a specific molecular motion. This correlation is crucial for confirming the structure of a synthesized compound.

A search of the scientific literature did not yield any publications containing calculated vibrational frequencies or their assignments for this compound.

Electronic Absorption (UV-Vis) Spectra Simulation and Red-Shift Phenomena

The electronic absorption spectrum of a molecule, which dictates its color and interaction with light, can be accurately predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for simulating UV-Vis spectra by calculating the energies of electronic transitions between molecular orbitals. mdpi.comrsc.org

For chalcones, the class of compounds to which this compound belongs, the UV-Vis spectrum is typically characterized by two main absorption bands. nih.gov The first, often labeled Band I, appears at a longer wavelength (e.g., 340–390 nm) and is attributed to the π → π* electronic transition involving the entire cinnamoyl system. The second, Band II, is found at a shorter wavelength (e.g., 220–270 nm). nih.gov The transition from a non-bonding orbital to an anti-bonding π* orbital (n → π*), associated with the carbonyl group, is also present but often has a much lower intensity. nih.govbiointerfaceresearch.com

The simulation process generally involves these steps:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find its most stable conformation. mdpi.com

TD-DFT Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths for the lowest electronic transitions. mdpi.comacs.org

Spectrum Generation: The calculated transitions are then plotted, often broadened with a Gaussian function, to generate a theoretical spectrum that can be compared with experimental data. acs.org

Red-Shift Phenomena

A "red-shift," or bathochromic shift, refers to the displacement of an absorption band to a longer wavelength. This phenomenon is often observed when substituents are added to a chromophore, altering its electronic properties. In chalcones, the introduction of substituents on the aromatic rings can modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of a fluorine atom at the ortho-position (C2) of the phenyl ring attached to the carbonyl group, as in this compound, is expected to influence the electronic spectrum. Studies on similar chalcones show that electron-withdrawing or electron-donating groups can shift the absorption maxima. For instance, research on 2'-hydroxychalcones demonstrated that adding a fluorine atom at the C2 position influenced the modulating effect on antibiotic resistance, which is linked to the molecule's electronic properties. researchgate.net The fluorine atom's high electronegativity can affect the electron distribution across the conjugated system, potentially leading to a red-shift or blue-shift depending on the complex interplay of inductive and resonance effects. Computational studies on various substituted chalcones have confirmed that increasing the number of methoxy (B1213986) substituents, for example, leads to a distinct red shift. nih.gov

Table 1: Representative Electronic Transitions for Chalcones and Potential Influence of a 2-Fluoro Substituent This table is illustrative, based on general findings for the chalcone class, as specific TD-DFT data for this compound is not available in the cited literature.

Transition TypeTypical Wavelength Range (nm)Associated OrbitalsPotential Effect of 2-Fluoro Group
π → π* (Band I)340 - 390HOMO → LUMOModerate red or blue shift
π → π* (Band II)220 - 270Deeper π → πMinor shift
n → π~300 - 340 (weak)n(C=O) → π*Potential intensity and position change

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy, serving as a powerful tool for validating experimental assignments and understanding conformational preferences.

The primary method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. arxiv.org Modern approaches also leverage machine learning and graph neural networks, which can predict shifts with DFT-level accuracy at a fraction of the computational cost. arxiv.orgnih.gov The accuracy of DFT-based predictions depends on the choice of functional and basis set, with methods like ωB97XD/aug-cc-pvdz being recommended for high accuracy in predicting ¹⁹F chemical shifts. researchgate.netrsc.org

Conformational Effects and Validation

For flexible molecules like this compound, the predicted chemical shifts must account for the molecule's preferred conformation in solution. In related compounds, such as 2'-fluoro-substituted acetophenone (B1666503) derivatives, computational and experimental studies have shown a strong preference for an s-trans conformation. nih.govacs.org This preference is driven by the spatial proximity between the ortho-fluorine atom and the α-protons or α-carbon of the propenone chain. This proximity results in observable through-space spin-spin couplings (TS-couplings) in the NMR spectra, such as ⁵J(Hα–F) and ⁴J(Cα–F), which are characteristic of the s-trans conformer. nih.govacs.org

DFT calculations are crucial for validating these conformational hypotheses. By optimizing the geometry of different possible conformers (e.g., s-trans vs. s-cis), researchers can confirm that the s-trans form is indeed the energetic minimum. nih.gov

The validation of predicted NMR shifts is achieved by comparing the calculated values against experimental data. A strong linear correlation and a low Mean Absolute Error (MAE) between the theoretical and experimental shifts indicate a successful prediction. For ¹H NMR, MAEs of less than 0.20 ppm are now achievable with advanced methods. nih.gov

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹H NMR Chemical Shifts for a Related Compound (2'-Fluoroacetophenone) This table illustrates the validation process using data for a structurally similar compound, as a complete validated NMR prediction for this compound is not available in the cited literature. Data is conceptual and based on findings from referenced studies. nih.gov

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
H-3'7.197.22-0.03
H-4'7.587.61-0.03
H-5'7.287.30-0.02
H-6'7.957.99-0.04
α-CH₃2.652.68-0.03

Strategic Applications of 1 2 Fluorophenyl Prop 2 En 1 One As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique chemical architecture of 1-(2-fluorophenyl)prop-2-en-1-one makes it an ideal starting point for the synthesis of intricate molecular frameworks, including polycyclic and heterocyclic systems, as well as complex chiral molecules.

Construction of Polycyclic and Heterocyclic Systems

The chalcone (B49325) scaffold is a well-established precursor for the synthesis of a diverse range of heterocyclic compounds. The electrophilic nature of the β-carbon of the enone system and the carbonyl carbon makes this compound susceptible to attack by various nucleophiles, leading to cyclization and the formation of stable ring systems.

A notable application is in the synthesis of fluorinated pyrazoles. Research has demonstrated that 1-(2-fluorophenyl)pyrazoles can be synthesized through a 1,3-dipolar cycloaddition reaction. nih.gov In this process, a precursor derived from 2-fluoroaniline (B146934) is converted into a 3-(2-fluorophenyl)sydnone. This mesoionic intermediate then reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the corresponding 1-(2-fluorophenyl)pyrazole derivative. nih.gov This strategy highlights a direct pathway from a simple fluorinated aniline (B41778) to a more complex, fluorinated heterocyclic system, where the core structure of the target chalcone is implicitly involved in the synthetic design.

Furthermore, chalcones are pivotal in the synthesis of flavonoids, a class of naturally occurring polycyclic compounds. For instance, 2'-hydroxychalcones can undergo intramolecular cyclization to form flavanones. dntb.gov.uaresearchgate.net This transformation can be catalyzed asymmetrically to produce chiral flavonoids. The methodology underscores the potential of appropriately substituted this compound derivatives to serve as precursors for fluorinated flavonoids and related polycyclic structures.

The following table summarizes representative examples of heterocyclic systems synthesized from chalcone precursors, illustrating the potential pathways for this compound.

Precursor TypeReagent/Reaction TypeResulting HeterocycleRef.
3-(2-Fluorophenyl)sydnoneDimethyl acetylenedicarboxylate (DMAD) / 1,3-Dipolar Cycloaddition1-(2-Fluorophenyl)pyrazole nih.gov
2'-HydroxychalconeAsymmetric Ion-Pairing CatalysisChiral Flavanone dntb.gov.uaresearchgate.net
ChalconeHydrazine (B178648) Hydrate (B1144303)PyrazolineGeneral
ChalconeGuanidine (B92328)AminopyrimidineGeneral

Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The pro-chiral nature of the α,β-unsaturated system in this compound makes it an excellent substrate for stereoselective transformations.

Asymmetric catalysis provides powerful tools to convert achiral chalcones into valuable chiral building blocks. chiroblock.com Methodologies such as asymmetric hydrogenation, epoxidation, and conjugate addition reactions are frequently employed. For example, the asymmetric Diels-Alder reaction of 2'-hydroxychalcones, catalyzed by a chiral ligand-boron Lewis acid complex, has been developed to produce chiral cyclohexene (B86901) skeletons with high yields and enantioselectivities. nih.gov This approach demonstrates how the dienophilic nature of the chalcone double bond can be exploited in a stereocontrolled manner.

Organocatalysis has also emerged as a powerful strategy. Chiral isothioureas have been used to catalyze the formal [2+2] cycloaddition of ammonium (B1175870) enolates with trifluoromethylenones, which are structurally related to fluorinated chalcones, to produce β-lactones with excellent diastereo- and enantioselectivity. nih.gov Similarly, asymmetric Mannich reactions and Michael additions, often catalyzed by chiral amines or phosphoric acids, can be applied to chalcone substrates to introduce new stereocenters with high fidelity. semanticscholar.orgmdpi.com These reactions create chiral amines and carbonyl compounds, which are versatile intermediates for further synthesis.

The table below outlines key stereoselective transformations applicable to the chalcone scaffold.

Reaction TypeCatalyst/ReagentProduct TypeKey FeatureRef.
Asymmetric Diels-AlderChiral R-VANOL-borate complexChiral CyclohexeneHigh yield and enantioselectivity nih.gov
Formal [2+2] CycloadditionChiral Isothiourea (HyperBTM)Chiral β-LactoneExcellent diastereo- and enantioselectivity nih.gov
Asymmetric CyclizationChiral Quaternary Ammonium SaltsChiral FlavanoneIon-pairing catalysis dntb.gov.ua
Asymmetric Mannich ReactionChiral Thiourea (B124793) SystemsChiral β-Amino CarbonylsFormation of C-C and C-N bonds semanticscholar.orgmdpi.com

Role in the Development of Novel Organic Reactions and Methodologies

Beyond its use as a precursor, this compound serves as a valuable substrate for the development and optimization of new synthetic methods, particularly in the realms of catalysis and fluorine chemistry.

Substrate in Catalytic Transformations

The reactivity of the enone moiety in this compound makes it an ideal testbed for new catalytic systems. The electron-withdrawing effect of the 2-fluorophenyl group enhances the electrophilicity of the β-carbon, making it a highly reactive Michael acceptor.

This compound and its analogs are frequently used as substrates in a variety of catalytic processes:

Palladium-Catalyzed Reactions : Cooperative catalysis involving palladium has been used for the enantioconvergent synthesis of chiral fluorenols from racemic alcohols, a process that involves intermediates structurally analogous to chalcones. nih.govrsc.org

Organocatalysis : Chalcones are classic substrates in organocatalyzed Michael additions. Chiral amines, thioureas, and phosphoric acids are used to catalyze the addition of various nucleophiles to the enone system, leading to the development of highly enantioselective methods. researchgate.netsemanticscholar.org

Lewis Acid Catalysis : Chiral Lewis acids, particularly those based on boron, copper, or other metals, can activate the chalcone system towards nucleophilic attack. This is exemplified in the catalytic asymmetric Diels-Alder reactions where a chiral boron complex coordinates to the carbonyl group, enabling a stereoselective cycloaddition. nih.gov

The development of these catalytic transformations often relies on substrates like this compound to probe the scope, efficiency, and stereoselectivity of new catalysts and reaction conditions.

Enabling Fluorine-Containing Building Blocks for Advanced Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit increased metabolic stability, enhanced binding affinity to enzymes, and modified lipophilicity. Consequently, there is high demand for versatile fluorine-containing building blocks.

This compound serves as a direct source of the 2-fluorophenyl moiety, which can be incorporated into larger, more complex molecules. Its utility is demonstrated in the synthesis of fluorinated heterocycles like 1-(2-fluorophenyl)pyrazoles. nih.gov By using this chalcone-related pathway, synthetic chemists can readily access advanced fluorinated scaffolds that would be difficult to prepare otherwise. The presence of the fluorine atom provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and characterization, while also pre-installing a key functional group for applications in medicinal chemistry and materials science.

Development of Modified and Functionalized Materials (Academic Scope)

Within an academic research context, the reactive nature of this compound suggests its potential as a monomer or functionalizing agent for the development of novel materials. The α,β-unsaturated system is capable of undergoing polymerization reactions, such as anionic or radical polymerization, to potentially form fluorinated polymers.

Such polymers would be expected to possess unique properties conferred by the fluorine atom, including:

Thermal Stability : Carbon-fluorine bonds are exceptionally strong, which could lead to materials with high thermal resistance.

Chemical Resistance : The fluorine atoms can shield the polymer backbone from chemical attack.

Hydrophobicity and Lipophobicity : The incorporation of fluorine typically increases the hydrophobic and lipophobic character of a material, leading to non-stick surfaces with low surface energy.

Furthermore, the chalcone unit could be incorporated as a pendant group on a polymer backbone. The conjugated π-system of the chalcone moiety has potential applications in optical materials, as chalcones are known to exhibit non-linear optical (NLO) properties. The fluorine substitution could further modulate these electronic properties. While extensive research in this specific application is not widely documented, the fundamental reactivity of the molecule provides a strong basis for academic exploration into new fluorinated polymers and functional materials with tailored properties.

Precursors for Specialized Organic Materials (e.g., Nonlinear Optical Materials)

Chalcones and their derivatives are extensively studied for their nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer between electron-donating and electron-withdrawing groups connected by a π-conjugated system. The presence of the fluorine atom in this compound can enhance these properties through its electron-withdrawing nature, contributing to a greater hyperpolarizability.

One common strategy to enhance NLO properties is the synthesis of pyrazoline derivatives from chalcones. The reaction of this compound with hydrazine hydrate or its derivatives leads to the formation of 2-pyrazoline (B94618) compounds. chemicalbook.com These heterocyclic systems often exhibit significant NLO activity and are of great interest in materials science. researchgate.netacs.org The general synthesis involves the cyclization of the chalcone with a hydrazine derivative, often in the presence of an acid or base catalyst. chemicalbook.com

The resulting pyrazoline derivatives, incorporating the 2-fluorophenyl group, are expected to possess favorable NLO characteristics. The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for evaluating NLO materials, and chalcone-derived pyrazolines have shown promising values. researchgate.net While specific data for pyrazolines derived directly from this compound are not widely reported, the properties of analogous fluorinated chalcone and pyrazoline derivatives provide a strong indication of their potential.

Table 1: Nonlinear Optical Properties of Representative Chalcone and Pyrazoline Derivatives

Compound ClassExample CompoundThird-Order NLO Susceptibility (χ(3)) (esu)Reference
Fluorinated Chalcone(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one3.69 x 10⁻¹³ researchgate.net
Pyrazoline Derivative(Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile8.5 x 10⁻¹³ researchgate.net

This table presents data for compounds structurally related to derivatives of this compound to illustrate the potential NLO properties.

Ligand Design and Synthesis for Catalysis

The versatile structure of this compound also makes it a valuable starting material for the synthesis of ligands for transition metal catalysis. The development of novel ligands is crucial for advancing homogeneous catalysis, enabling more efficient and selective chemical transformations. nih.gov

A prominent application of chalcones in ligand design is the synthesis of pyrazole-based ligands. The reaction of chalcones with hydrazine derivatives can be controlled to yield pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. These pyrazole (B372694) scaffolds can act as effective ligands for a variety of metal centers. nih.govscience.gov The use of pyrazole ligands has been shown to significantly enhance the catalytic activity of metal complexes in reactions such as the ring-opening polymerization of lactide. nih.gov

The synthesis of pyrazole ligands from this compound would involve a condensation reaction with a hydrazine, followed by an oxidation or other aromatization step. The resulting 1-(or 2-), 3-(2-fluorophenyl)-5-substituted pyrazole could then be coordinated to a metal center. The electronic properties of the ligand, influenced by the 2-fluorophenyl group, can fine-tune the catalytic activity of the metal complex.

Another important class of ligands in modern catalysis is N-heterocyclic carbenes (NHCs). While the direct synthesis of NHC precursors from chalcones is less common, the heterocyclic systems derived from chalcones, such as pyrazoles, can be further functionalized to create precursors for NHC ligands. nih.gov These ligands are known for their strong σ-donating ability and are used in a wide range of catalytic reactions.

Table 2: Examples of Catalytic Applications of Pyrazole-Based Ligands

Catalyst SystemReaction CatalyzedKey FindingsReference
Titanium(IV) isopropoxide / PyrazoleRing-Opening Polymerization of L-lactideThe addition of pyrazole ligands significantly enhances the catalytic activity of the titanium catalyst. nih.gov
Protic Pyrazole ComplexesVarious catalytic applicationsThe NH group in the pyrazole ligand plays a key role in metal-ligand cooperation, influencing catalytic performance. science.gov

This table provides examples of the utility of pyrazole-based ligands in catalysis, suggesting the potential applications for ligands derived from this compound.

Conclusion and Future Research Trajectories

Unexplored Reactivity and Transformation Pathways of 1-(2-Fluorophenyl)prop-2-en-1-one

While the Claisen-Schmidt condensation is standard for synthesizing this compound, many of its potential reaction pathways remain underexplored. The electrophilic nature of the double bond and carbonyl carbon opens avenues for a variety of nucleophilic additions and cycloaddition reactions that could lead to novel heterocyclic systems. Future research could focus on asymmetric catalysis to control the stereochemistry of Michael additions, leading to chiral compounds with potentially enhanced biological specificity. Furthermore, multicomponent reactions involving this chalcone (B49325) as a key building block could provide rapid access to complex molecular libraries. The development of novel catalytic systems, perhaps employing earth-abundant metals, for transformations such as hydroformylation, hydroamination, or Pauson-Khand type reactions on the alkene moiety represents a significant area for future investigation.

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of fluorinated chalcones like this compound. bohrium.comresearchgate.net Researchers utilize methods such as DFT/B3LYP with basis sets like 6–311++G(d,p) to gain insights that complement experimental findings. researchgate.netbohrium.com These computational studies allow for the detailed analysis of molecular geometry, vibrational frequencies (FT-IR), and electronic properties. bohrium.comnih.gov

Key areas of computational investigation include:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: This analysis helps to understand the electronic transition properties and predict the reactive sites of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. For similar chalcones, the most positive potential is often located around the hydrogen atoms, while the carbonyl group represents a site for electrophilic attack. researchgate.netnih.gov

ADME Profiling: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which is crucial for drug development. For instance, studies on similar chalcones have predicted high gastrointestinal absorption and blood-brain barrier permeability. researchgate.netbohrium.com

These predictive models are instrumental in designing new derivatives with tailored electronic and pharmacokinetic properties, thereby accelerating the discovery of new therapeutic agents. researchgate.net

Computational Method Application Typical Basis Set Reference
Density Functional Theory (DFT)Geometry optimization, vibrational frequencies, electronic properties6-311++G(d,p) researchgate.netbohrium.com
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis), HOMO-LUMO analysis6-311G(d,p) researchgate.net
Molecular DockingSimulating binding interactions with biological targets (e.g., proteins, enzymes)N/A researchgate.netbohrium.com
ADME PredictionIn silico evaluation of pharmacokinetic propertiesN/A researchgate.netbohrium.com

Innovations in Sustainable Synthetic Approaches for Fluorinated Chalcones

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing fluorinated chalcones. These modern techniques aim to reduce energy consumption, minimize the use of hazardous solvents and reagents, and decrease waste production. orientjchem.org Innovations in this area include:

Ultrasonic-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate the reaction rate and improve yields in the Claisen-Schmidt condensation, often under milder conditions than traditional heating. orientjchem.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher purity products. mdpi.com

Solvent-Free Grinding: This mechanochemical method involves grinding the solid reactants together, sometimes with a catalytic amount of a solid base, completely eliminating the need for solvents. This approach is highly efficient, cost-effective, and environmentally friendly. orientjchem.org

These sustainable methods are not only ecologically advantageous but also offer practical benefits such as time and energy savings, making them attractive for both academic research and industrial-scale production. orientjchem.org

Synthetic Method Key Advantages Reference
Conventional (Stirring at RT)Simple setup, well-established orientjchem.org
Ultrasonic IrradiationReduced reaction time, energy efficiency orientjchem.org
Microwave IrradiationRapid synthesis, high yields, improved purity mdpi.com
Solvent-Free GrindingEnvironmentally friendly (no solvent), reduced waste, cost-effective orientjchem.org

Potential for Derivatization into Novel Chemical Entities with Tailored Reactivity

The this compound scaffold is a valuable starting point for creating a diverse range of novel chemical entities through derivatization. The reactivity of the α,β-unsaturated ketone system allows for modifications that can fine-tune the biological and chemical properties of the resulting molecules.

Examples of derivatization include:

Synthesis of Flavonoids: Fluorinated chalcones can be cyclized to produce fluorinated flavonoids and isoflavones, classes of compounds known for a wide spectrum of biological activities. mdpi.com

Inhibitors of Nitric Oxide Production: By introducing dimethoxy or trimethoxy groups, the chalcone structure has been modified to create potent inhibitors of nitric oxide (NO) production, which have potential as anti-inflammatory agents. nih.gov

Antitumor Agents: The synthesis of fluorinated 3,4-dihydroxychalcones has led to compounds that act as 5-lipoxygenase inhibitors and exhibit in vitro antitumor activity. nih.gov

Heterocyclic Adducts: The core structure can be used to synthesize more complex heterocyclic molecules, such as those containing a 1,2,4-triazole (B32235) moiety, which have shown biological activity.

Q & A

Q. How is 1-(2-Fluorophenyl)prop-2-en-1-one synthesized, and what spectroscopic methods are used for characterization?

Methodological Approach :

  • Synthesis : The compound is typically synthesized via Claisen-Schmidt condensation. For example, a reaction between 2-fluorophenylacetophenone and an appropriate aldehyde in ethanol with catalytic acid (e.g., thionyl chloride) under reflux yields the chalcone derivative. Recrystallization in ethyl acetate/methanol produces pure crystals .
  • Characterization :
    • IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and C=C alkene bonds (~1600 cm⁻¹) .
    • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), vinyl protons (δ 6.5–7.5 ppm, doublet of doublets), and fluorine coupling effects .
    • HR-MS : Validates molecular mass and fragmentation patterns .

Q. Key Findings :

  • Single-crystal X-ray diffraction (XRD) confirms the E-configuration of the α,β-unsaturated ketone moiety, with bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å) consistent with conjugated systems .

Q. What crystallographic techniques are employed to determine the molecular structure of this compound?

Methodological Approach :

  • Single-Crystal XRD : Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction and structure refinement use SHELX software (SHELXL for refinement, SHELXS for solution) .
  • Hydrogen Bonding Analysis : Mercury or OLEX2 software visualizes intermolecular interactions (e.g., C–H···O) .

Q. Key Findings :

  • The dihedral angle between the fluorophenyl and enone groups is ~32°, indicating moderate conjugation. Weak C–H···O interactions (2.5–2.7 Å) stabilize crystal packing .

Advanced Research Questions

Q. How do computational studies (DFT) correlate with experimental structural and spectroscopic data?

Methodological Approach :

  • DFT Calculations : Performed using Gaussian09 or similar software with B3LYP/6-311++G(d,p) basis sets. Geometries are optimized, and UV-Vis spectra are simulated via TD-DFT .
  • Vibrational Analysis : Scaled harmonic frequencies are compared to experimental IR/Raman data .

Q. Key Findings :

  • Theoretical bond lengths (C=O: 1.23 Å; C=C: 1.46 Å) and λmax (UV-Vis) show <5% deviation from experimental values, validating computational models .

Q. What intermolecular interactions govern crystal packing, and how do they influence material properties?

Methodological Approach :

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H···F, H···O) using CrystalExplorer .
  • Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., C21^1_2(6) chains) .

Q. Key Findings :

  • Dominant H···F/F···H contacts (25–30% of Hirshfeld surfaces) and C–H···O interactions (10–15%) dictate layered packing. These interactions enhance thermal stability (Tm > 150°C) .

Q. Does this compound exhibit nonlinear optical (NLO) properties, and how are they evaluated?

Methodological Approach :

  • Hyperpolarizability (β) : Calculated via DFT to assess second-harmonic generation (SHG) potential .
  • Kurtz-Perry Powder Test : Experimental SHG efficiency is compared to reference materials (e.g., urea) .

Q. Key Findings :

  • The compound shows β values ~3× higher than urea due to electron-withdrawing fluorine and conjugated π-system. Experimental SHG efficiency aligns with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.